molecular formula C15H19NO5S B405146 ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 307339-06-6

ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

货号: B405146
CAS 编号: 307339-06-6
分子量: 325.4g/mol
InChI 键: JTYFFGSPDNJWSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (molecular formula: C₁₅H₁₉NO₅S, molar mass: 325.38 g/mol) is a functionalized cyclopenta[b]thiophene derivative. Its structure features a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a 4-methoxy-4-oxobutanoyl amide moiety at position 2 (Figure 1). The compound is synthesized via acylation of the precursor ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (). This precursor is typically prepared via the Gewald reaction, involving cyclopentanone, sulfur, and ethyl cyanoacetate in ethanol under basic conditions.

属性

IUPAC Name

ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-3-21-15(19)13-9-5-4-6-10(9)22-14(13)16-11(17)7-8-12(18)20-2/h3-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYFFGSPDNJWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 307339-06-6) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature regarding its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H19NO5S
Molar Mass325.38 g/mol
Density1.309 g/cm³ (predicted)
Boiling Point546.3 °C (predicted)
pKa13.30 (predicted)

Research indicates that ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits significant antitumor activity, particularly against breast cancer cells (MCF-7). The compound induces apoptosis and necrosis, showing an IC50 value ranging from 23.2 to 49.9 μM in various studies .

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase and S phase. Specifically, there was a 1.48-fold increase in G2/M phase cell population compared to control, indicating a disruption in cell cycle progression due to apoptosis induction .

In Vivo Studies

In vivo studies demonstrated that the compound significantly inhibited tumor growth in SEC-bearing mice. The solid tumor mass decreased by 54% when treated with the compound compared to control groups . Additionally, it showed improvements in hematological parameters, reducing myelosuppression and anemia commonly associated with cancer therapies .

Comparative Activity Table

The following table summarizes the biological activity of ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate compared to other compounds:

Compound NameIC50 (μM)Mechanism of ActionNotes
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate23.2 - 49.9Apoptosis inductionSignificant tumor mass reduction in vivo
Compound A (e.g., standard chemotherapeutic)VariesVarious (e.g., DNA damage)Often associated with severe side effects
Compound B (e.g., alternative therapy)VariesTargeted therapySpecific to certain cancer types

Case Studies

  • Case Study on MCF-7 Cells : In vitro studies on MCF-7 breast cancer cells showed that the compound effectively induced apoptosis and necrosis, confirming its potential as an antitumor agent. The study utilized flow cytometry for cell cycle analysis and reported significant alterations in cell cycle phases post-treatment .
  • In Vivo Tumor Growth Inhibition : A study involving SEC-bearing mice illustrated that administration of the compound led to a marked decrease in tumor weight compared to untreated controls. This study highlighted not only the efficacy of the compound but also its potential for reduced toxicity compared to traditional chemotherapeutics .

科学研究应用

Medicinal Chemistry

Antiviral Activity
Research indicates that compounds similar to ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may exhibit antiviral properties. For instance, cyclic analogues of similar structures have shown effectiveness as inhibitors against viral infections, suggesting a potential role in developing antiviral therapeutics .

Anticancer Potential
Studies have highlighted the importance of thiophene derivatives in cancer treatment. The structural features of ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Case studies have demonstrated that related compounds can selectively target cancer cells while sparing normal cells, a crucial factor in drug design .

Pharmacological Applications

Enzyme Inhibition
The compound's unique structure allows it to interact with specific enzymes, potentially acting as an inhibitor. For example, derivatives have been studied for their ability to inhibit proteases involved in viral replication, making them candidates for further investigation in antiviral drug development .

Drug Delivery Systems
Given its chemical properties, ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and efficacy of therapeutic agents.

Research Findings and Case Studies

Study FocusFindingsReference
Antiviral ActivityInhibition of viral replication via protease inhibition
Anticancer PropertiesInduction of apoptosis in cancer cells; selective toxicity
Drug Delivery MechanismsEnhanced bioavailability through complex formation

相似化合物的比较

Core Modifications

  • Ethyl 2-(3,4-Dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (C₁₉H₂₁NO₅S, 375.44 g/mol): Differs in the acyl group (3,4-dimethoxybenzoyl vs. 4-methoxy-4-oxobutanoyl).
  • Ethyl 2-(5-Bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (4a, C₁₅H₂₀BrNO₃S): Features a bromoalkyl chain instead of the methoxy-oxobutanoyl group.

Ring Expansion/Contraction

  • Ethyl 2-(5-Methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (55, C₂₄H₂₅N₅O₃S): The cyclohepta[b]thiophene ring (7-membered) vs. cyclopenta[b]thiophene (5-membered). Larger rings may alter conformational flexibility and bioavailability.

Pharmacological Activity Comparisons

Compound Name Substituent/Ring System Molecular Formula Key Findings Reference
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Methoxy-4-oxobutanoyl amide C₁₅H₁₉NO₅S Synthetic intermediate; no direct biological data reported
GLX351322 (Ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) Furan-piperazine-acetyl group C₂₃H₂₆N₄O₅S NOX4 inhibitor (IC₅₀ = 5 µM); selective over NOX2 (IC₅₀ = 50 µM)
Ethyl 2-(3-(5,6-Dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)prop-1-ynyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (6c) Dimethoxy-indenyl-propynyl chain C₂₃H₂₂O₅S Structural complexity suggests potential for kinase inhibition; no explicit activity data
Ethyl 2-(5-Methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (55) Triazolopyrimidine-carboxamide C₂₄H₂₅N₅O₃S Designed as anti-cancer agent; molecular docking studies suggest EGFR binding affinity

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-methoxy-4-oxobutanoyl group (electron-withdrawing) in the target compound may reduce nucleophilicity compared to benzamido derivatives (e.g., 3,4-dimethoxybenzoyl in ), affecting reactivity in further derivatization.
  • Biological Activity : GLX351322 demonstrates the impact of heterocyclic substituents (furan-piperazine) on target selectivity, highlighting the importance of functional group engineering for pharmacological optimization.

Crystallography and Computational Studies

  • SHELX Software : Structural validation of analogues relies on SHELX programs for crystallographic refinement (e.g., ORTEP-3 for graphical representation).
  • Molecular Docking: Compounds like 55 are studied for binding to EGFR or NOX isoforms using docking simulations, though experimental validation is often pending.

准备方法

Key Reagents and Conditions

Reagent/ConditionRoleReference
SulfurSulfur source for thiophene ring formation
CyclopentanoneKetone component for cyclopenta[b]thiophene ring
MalononitrileNitrile component for ring closure
DiethylamineBase for deprotonation and reaction facilitation

Example Protocol :

  • Reaction Setup : Combine sulfur (1 eq), cyclopentanone (1 eq), malononitrile (1 eq), and diethylamine in ethanol.

  • Heating : Reflux for 24 hours under inert atmosphere.

  • Workup : Filter precipitate, wash with cold ethanol, and dry.

This method yields the amino-substituted cyclopenta[b]thiophene intermediate in moderate to high purity.

Step 2: Acylation of the Amine Intermediate

The amine intermediate is acylated with 4-methoxy-4-oxobutanoyl chloride to form the target compound. This step requires careful control of reaction conditions to avoid side reactions.

Reagents and Conditions

Reagent/ConditionRoleReference
4-Methoxy-4-oxobutanoyl chlorideAcylating agent
PyridineBase to neutralize HCl byproduct
Dichloromethane (DCM)Inert solvent for reaction

Example Protocol :

  • Acylation : Dissolve the amine intermediate in DCM, add pyridine (2 eq), and slowly add 4-methoxy-4-oxobutanoyl chloride (1.1 eq).

  • Reaction Time : Stir at room temperature for 2–4 hours or reflux for 1–2 hours.

  • Workup : Extract with ethyl acetate, wash with NaHCO₃, and dry over MgSO₄.

Yield : Typically 70–85% depending on purity of starting materials.

Alternative Synthetic Routes

Use of Mixed Anhydrides

For sensitive acyl groups, mixed anhydrides (e.g., with ethyl chloroformate) may be employed to enhance reactivity. This method is less common for this substrate but has precedents in thiophene chemistry.

Microwave-Assisted Synthesis

Microwave irradiation can accelerate acylation reactions, reducing reaction times to 30–60 minutes while maintaining yields.

Critical Analysis of Reaction Parameters

Base Selection

BaseAdvantagesLimitations
PyridineEffective HCl scavenger, low costExcess can cause side reactions
TriethylamineStronger base, faster kineticsHigher cost, volatility

Optimal Choice : Pyridine is preferred for large-scale syntheses due to cost-effectiveness.

Solvent Effects

SolventSolubility of ReactantsReaction Rate
DCMHighModerate
THFModerateFaster

Recommendation : DCM is ideal for room-temperature reactions, while THF may require reflux.

Challenges and Mitigation Strategies

Stability of 4-Methoxy-4-oxobutanoyl Group

The ketone moiety in the acyl group is prone to hydrolysis. Mitigation :

  • Use anhydrous solvents.

  • Avoid prolonged exposure to acidic conditions.

Byproduct Formation

Excess acyl chloride can lead to bis-acylated products . Mitigation :

  • Use equimolar ratios of amine and acyl chloride.

  • Monitor reaction progress via TLC.

Data Summary

ParameterValue/DetailsReference
Yield 70–85% (dependent on purity of starting materials)
Purity >95% (after column chromatography)
Reaction Time 2–4 hours (DCM, rt) / 1–2 hours (THF, reflux)
Key Byproducts Unreacted amine, bis-acylated derivatives

常见问题

Q. What are the standard synthetic routes for preparing ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

The compound is typically synthesized via multi-step reactions involving:

  • Condensation reactions : Reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with activated esters (e.g., 4-methoxy-4-oxobutanoyl chloride) in aprotic solvents like dichloromethane or DMF. Catalysts such as triethylamine or pyridine are used to facilitate amide bond formation .
  • Protection/deprotection strategies : Methoxy and ester groups may require protection during synthesis to avoid side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/isopropyl alcohol is commonly employed .

Q. How can researchers confirm the purity and structural identity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and functional groups (e.g., methoxy, ester, amide) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar thiophene derivatives:

  • Hazard identification : Potential skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. What strategies optimize the yield of the amidation step in synthesizing this compound?

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of the amino group .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., ester hydrolysis) .
  • Catalyst screening : Triethylamine outperforms pyridine in minimizing racemization during amide formation .

Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Electron-withdrawing groups (e.g., methoxy-oxobutanyl): Enhance stability of the amide bond but may reduce bioavailability due to increased polarity .
  • Thiophene core : The conjugated system facilitates π-π interactions with biological targets (e.g., enzymes, receptors), as observed in similar anticonvulsant and anticancer analogs .

Q. What computational methods are suitable for predicting the compound’s biological activity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs) .
  • QSAR modeling : Correlate substituent properties (logP, polar surface area) with observed bioactivity data from analogs .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
  • 2D NMR techniques : HSQC and HMBC to assign ambiguous proton/carbon signals .
  • X-ray crystallography : Resolve structural ambiguities by determining the crystal structure of derivatives .

Methodological Challenges and Solutions

Q. What experimental design principles apply to scaling up the synthesis of this compound?

  • DoE (Design of Experiments) : Optimize parameters (solvent volume, reaction time) using statistical models to ensure reproducibility .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side products in exothermic steps .

Q. How do researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug strategies : Modify ester groups (e.g., replace ethyl with PEGylated esters) to enhance aqueous solubility .

Q. What are the limitations of current toxicity data for this compound, and how can they be addressed?

  • Gaps : Limited ecotoxicology data (e.g., biodegradability, bioaccumulation).
  • Solutions : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in silico predictions using tools like ECOSAR .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。